N~1~,N~2~-bis(4-chlorobenzyl)phthalamide

Description

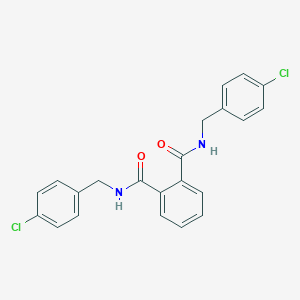

N¹,N²-Bis(4-chlorobenzyl)phthalamide is a bis-amide derivative featuring a phthalamide core (a benzene ring fused with two amide groups) substituted with two 4-chlorobenzyl moieties. For instance, phthalamide derivatives are typically synthesized via the reaction of phthaloyl chloride with primary amines under anhydrous conditions . The compound’s structure is characterized by:

- 4-Chlorobenzyl substituents: Introduce electron-withdrawing chlorine atoms, influencing electronic properties and intermolecular interactions (e.g., halogen bonding).

This compound is structurally related to pharmaceutical impurities, such as the Rivaroxaban phthalamide impurity (N¹,N²-bis(((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)phthalamide), highlighting its relevance in drug development and quality control .

Properties

Molecular Formula |

C22H18Cl2N2O2 |

|---|---|

Molecular Weight |

413.3 g/mol |

IUPAC Name |

1-N,2-N-bis[(4-chlorophenyl)methyl]benzene-1,2-dicarboxamide |

InChI |

InChI=1S/C22H18Cl2N2O2/c23-17-9-5-15(6-10-17)13-25-21(27)19-3-1-2-4-20(19)22(28)26-14-16-7-11-18(24)12-8-16/h1-12H,13-14H2,(H,25,27)(H,26,28) |

InChI Key |

IYIUCSFDAUOOCB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)C(=O)NCC3=CC=C(C=C3)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)C(=O)NCC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

N¹,N²-Bis(4-chlorobenzyl)oxalamide (9s)

- Core structure : Oxalamide (two amide groups linked by an ethylene bridge) instead of phthalamide.

- Substituents : Identical 4-chlorobenzyl groups.

- Key Data: ¹H NMR: δ 9.36 (amide NH), 7.37–7.28 (aromatic protons), 4.31 (CH₂) . Melting Point: Not reported, but oxalamides generally exhibit lower melting points than phthalamides due to reduced rigidity. Applications: Used in coordination chemistry and as a ligand precursor.

However, the phthalamide derivative’s fused aromatic system may improve thermal stability .

Receptor 2: N¹,N²-Bis((1S,2S)-1-(4-phenylbutylcarbamoyl)-2-methylbutyl)phthalamide

- Core structure : Phthalamide with chiral, branched substituents.

- Key Data :

- Synthesis : Reacting isophthaloyl chloride with a chiral amine in THF under argon .

- Melting Point : 228–234°C (decomposed), indicative of high thermal stability due to hydrogen bonding and steric bulk .

- CHN Analysis : C 70.56%, H 8.71%, N 9.68% (theoretical) vs. experimental C 70.62%, H 8.82%, N 9.65% .

Comparison : The chiral and bulky substituents in Receptor 2 enhance stereoselective binding in biological systems, whereas the 4-chlorobenzyl groups in the target compound prioritize electronic effects over stereochemical complexity .

Rivaroxaban Phthalamide Impurity

- Core structure: Phthalamide with oxazolidinone and morpholino substituents.

- Key Data: CAS No.: 1365267-36-2 . Pharmaceutical Role: Byproduct in Rivaroxaban synthesis, necessitating strict purity control .

Comparison: Unlike the target compound, this impurity incorporates heterocyclic moieties (oxazolidinone, morpholino), which confer specific bioactivity and solubility profiles. The 4-chlorobenzyl groups in N¹,N²-bis(4-chlorobenzyl)phthalamide may instead enhance lipophilicity .

Linagliptin Impurity 5

- Core structure : Phthalamide with purine and quinazoline substituents.

- Key Data: CAS No.: Not provided, but structurally complex with multiple fused rings .

Comparison : The purine and quinazoline groups in this impurity enable interactions with enzymatic targets (e.g., dipeptidyl peptidase-4), whereas the 4-chlorobenzyl groups in the target compound are more chemically inert, prioritizing stability over bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.